1-(2,5-Dimethoxyphenyl)piperazine hydrochloride
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Overview
Description
1-(2,5-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a crystalline solid that is hygroscopic in nature and has a melting point of 141-143°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 2,5-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of anhydrous potassium carbonate (K2CO3) and diglyme as a solvent. The reaction mixture is heated at reflux for 48 hours, followed by cooling and extraction with ethyl acetate. The organic layer is then dried and evaporated to yield the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)piperazine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
1-(4-Bromo-2,5-dimethoxyphenyl)piperazine dihydrobromide: . The uniqueness of this compound lies in its specific substituents and their effects on its chemical behavior and applications.
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-10-3-4-12(16-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
InChI Key |
JJOFGMWQNJSNGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCNCC2.Cl |
Origin of Product |
United States |
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